Cas no 2171813-73-1 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid)
2171813-73-1 structure
Product Name:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid
CAS-nummer:2171813-73-1
MF:C27H26N2O6
MW:474.505147457123
CID:6264398
PubChem ID:165546779
Update Time:2025-05-24
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid
- EN300-1517506
- 2171813-73-1
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
-
- Inchi: 1S/C27H26N2O6/c1-16(13-25(30)29-23-14-17(26(31)32)11-12-24(23)34-2)28-27(33)35-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-12,14,16,22H,13,15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
- InChI-sleutel: ZERUMVAILCGFAL-UHFFFAOYSA-N
- LACHT: O(C(NC(C)CC(NC1C=C(C(=O)O)C=CC=1OC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 474.17908655g/mol
- Monoisotopische massa: 474.17908655g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 738
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 114Ų
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1517506-0.05g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171813-73-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1517506-0.1g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171813-73-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1517506-0.25g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171813-73-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1517506-0.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171813-73-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1517506-1.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171813-73-1 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1517506-2.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171813-73-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1517506-5.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171813-73-1 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1517506-10.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171813-73-1 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1517506-50mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171813-73-1 | 50mg |
$528.0 | 2023-09-27 | ||
| Enamine | EN300-1517506-100mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |
2171813-73-1 | 100mg |
$553.0 | 2023-09-27 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid Gerelateerde literatuur
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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